molecular formula C14H14ClN3O2 B2978887 N1-(5-chloro-2-cyanophenyl)-N2-cyclopentyloxalamide CAS No. 899744-10-6

N1-(5-chloro-2-cyanophenyl)-N2-cyclopentyloxalamide

Cat. No. B2978887
CAS RN: 899744-10-6
M. Wt: 291.74
InChI Key: KUKUZQBIIZVBAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(5-chloro-2-cyanophenyl)-N2-cyclopentyloxalamide, commonly known as CX614, is a nootropic drug that has gained attention in the scientific community due to its potential cognitive-enhancing properties. The drug has been studied extensively for its ability to improve memory and learning, making it a promising candidate for the treatment of cognitive impairments.

Scientific Research Applications

Polymer Support Oligonucleotide Synthesis

Research on beta-cyanoethyl-N,N-dialkylamino-/N-morpholino phosphoramidites of deoxynucleosides, which are chemically related to N1-(5-chloro-2-cyanophenyl)-N2-cyclopentyloxalamide, has shown their utility in simplifying the deprotection and isolation of DNA fragments during oligonucleotide synthesis. These compounds exhibit stability in solution, making them suitable for automated DNA synthesis (Sinha et al., 1984).

Antimalarial Activity

Studies on the antimalarial activity and quantitative structure-activity relationships of tebuquine and related compounds, including those with chloro and cyano functionalities, have identified significant correlations with molecular properties such as size and electron donation. These compounds have demonstrated excellent activity against resistant strains of parasites and hold promise for clinical trials (Werbel et al., 1986).

Asymmetric Synthesis Applications

The asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using Saccharomyces cerevisiae reductase with high enantioselectivity showcases the potential of utilizing enzymatic methods for the production of chiral intermediates in antidepressant drug synthesis. This method provides a high yield and purity of the desired chiral product (Choi et al., 2010).

Novel Apoptosis Inducers

Discovery and structure-activity relationship studies of 3-aryl-5-aryl-1,2,4-oxadiazoles have identified compounds with potential anticancer properties. These compounds induce apoptosis in cancer cell lines and have been linked to specific molecular targets, underscoring their potential as novel therapeutic agents (Zhang et al., 2005).

Synthesis and Cytotoxic Activity

Research on novel azetidine-2-one derivatives of 1H-benzimidazole, featuring structural elements similar to N1-(5-chloro-2-cyanophenyl)-N2-cyclopentyloxalamide, has demonstrated their antimicrobial and cytotoxic activities. These findings highlight the potential for developing new therapeutic agents based on these chemical frameworks (Noolvi et al., 2014).

properties

IUPAC Name

N'-(5-chloro-2-cyanophenyl)-N-cyclopentyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O2/c15-10-6-5-9(8-16)12(7-10)18-14(20)13(19)17-11-3-1-2-4-11/h5-7,11H,1-4H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUKUZQBIIZVBAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(5-chloro-2-cyanophenyl)-N2-cyclopentyloxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.